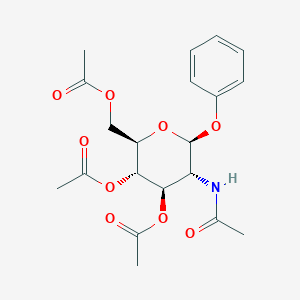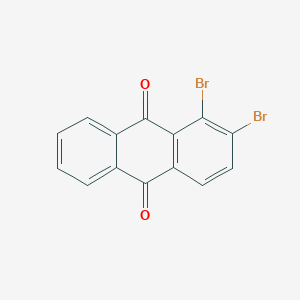
Dibromoanthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibromoanthraquinone is a chemical compound that is widely used in scientific research applications. It is a derivative of anthraquinone and is known for its unique properties that make it useful in various fields of study. The purpose of
Aplicaciones Científicas De Investigación
Dibromoanthraquinone has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the production of dyes and pigments. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, dibromoanthraquinone is used as a probe in biochemical and physiological studies due to its unique properties.
Mecanismo De Acción
Dibromoanthraquinone works by inhibiting the activity of various enzymes and proteins in the body. Its mechanism of action involves the formation of covalent bonds with the target molecule, which alters its activity. This makes it useful in the study of enzyme kinetics, protein structure, and other biochemical processes.
Efectos Bioquímicos Y Fisiológicos
Dibromoanthraquinone has been shown to have various biochemical and physiological effects. It has been found to be cytotoxic to cancer cells, making it a potential anti-cancer agent. It has also been shown to have anti-inflammatory properties, making it useful in the treatment of various inflammatory diseases. Additionally, dibromoanthraquinone has been found to have antioxidant properties, which may be useful in the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dibromoanthraquinone has several advantages for lab experiments. It is readily available and relatively inexpensive, making it accessible to researchers. It is also stable and can be stored for long periods of time without degradation. However, dibromoanthraquinone has some limitations. It is toxic and must be handled with care. Additionally, its solubility in water is limited, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of dibromoanthraquinone. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the exploration of its potential as an anti-cancer agent. Additionally, further studies are needed to fully understand its mechanism of action and its effects on various biochemical and physiological processes.
Conclusion:
In conclusion, dibromoanthraquinone is a useful chemical compound that has a wide range of scientific research applications. Its unique properties make it useful in various fields of study, including organic synthesis, biochemistry, and physiology. Although it has some limitations, dibromoanthraquinone has several advantages for lab experiments and has the potential for further research in the future.
Métodos De Síntesis
Dibromoanthraquinone can be synthesized using a variety of methods. One method involves the bromination of anthraquinone using bromine in the presence of a catalyst. Another method involves the oxidation of dibromanthrone using potassium permanganate. The resulting product is dibromoanthraquinone, which can be purified using various techniques such as recrystallization.
Propiedades
Número CAS |
14381-79-4 |
|---|---|
Nombre del producto |
Dibromoanthraquinone |
Fórmula molecular |
C14H6Br2O2 |
Peso molecular |
366 g/mol |
Nombre IUPAC |
1,2-dibromoanthracene-9,10-dione |
InChI |
InChI=1S/C14H6Br2O2/c15-10-6-5-9-11(12(10)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H |
Clave InChI |
TXWUOIRCWNCWPU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)Br)Br |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)Br)Br |
Sinónimos |
1,2-Dibromo-9,10-anthraquinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



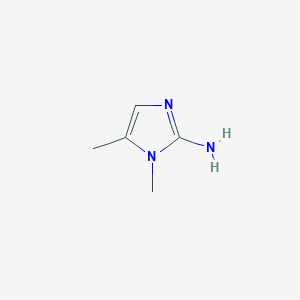

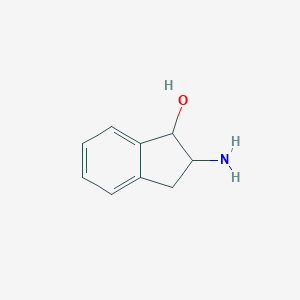
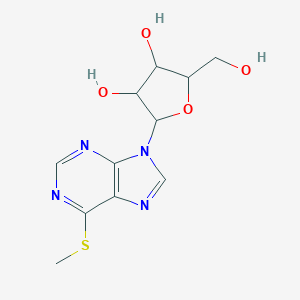
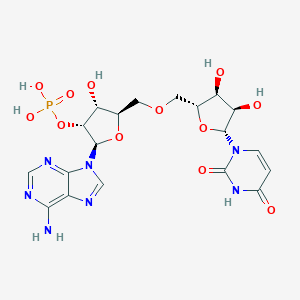
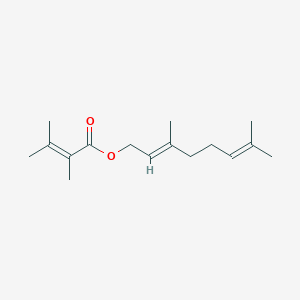
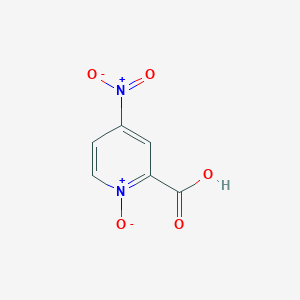
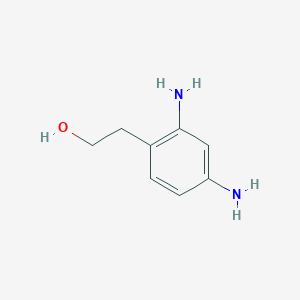
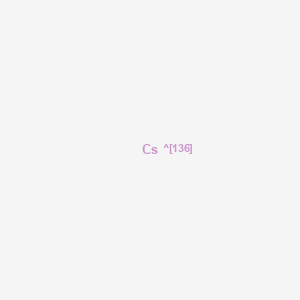
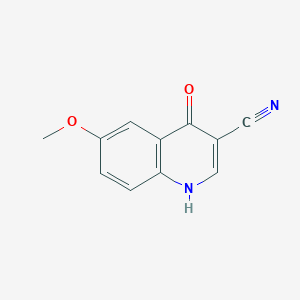
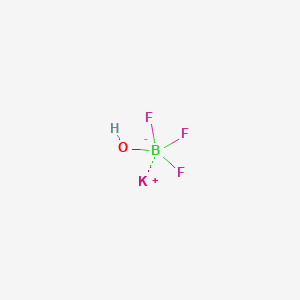
![trisodium 2-chloro-5-[[4,5-dihydro-3-methyl-5-oxo-1-[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]-1H-pyrazol-4-yl]azo]-4-sulphonatobenzoate](/img/structure/B81890.png)
![Thiazolo[5,4-d]pyrimidine, 2-methyl-](/img/structure/B81891.png)
